N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
N-[4-[2-(3-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-27-16-6-12(7-17(10-16)28-2)19(26)24-20-23-15(11-29-20)9-18(25)22-14-5-3-4-13(21)8-14/h3-8,10-11H,9H2,1-2H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXRRSDGKZHOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the 3-chlorophenyl group: This step involves the reaction of the thiazole intermediate with 3-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Attachment of the 3,5-dimethoxybenzamide moiety: The final step involves the acylation of the thiazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: It is used in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in microbial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.
3-chlorophenyl derivatives: Compounds with the 3-chlorophenyl group also show antimicrobial and anticancer properties.
3,5-dimethoxybenzamide derivatives: These compounds are known for their anti-inflammatory and analgesic effects.
Uniqueness
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is unique due to its combination of the thiazole ring, 3-chlorophenyl group, and 3,5-dimethoxybenzamide moiety. This unique structure contributes to its diverse biological activities and potential as a therapeutic agent .
Biological Activity
N-(4-(2-((3-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound belonging to the thiazole derivative class. This compound is characterized by its unique structural features, including a thiazole ring and multiple functional groups that contribute to its biological activity. The thiazole moiety is particularly notable for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive molecules.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of 431.9 g/mol. Its structure can be broken down into key components:
- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.
- Amide Linkage : Contributes to the compound's stability and biological activity.
- Methoxy Groups : Enhance solubility and may influence pharmacokinetics.
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.9 g/mol |
| Key Features | Thiazole ring, amide linkage, methoxy groups |
Biological Activity
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:
- Antitumor Activity : Thiazole derivatives have been shown to possess significant antitumor properties, making them potential candidates for cancer therapy.
- Antimicrobial Properties : These compounds are also noted for their ability to inhibit the growth of various microbial strains.
- Enzyme Inhibition : Thiazole-based compounds can act as inhibitors for various enzymes, which is crucial in drug design.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives, including this compound:
-
Antitumor Studies :
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against cancer cell lines, with IC50 values in the low micromolar range.
- The mechanism of action was linked to apoptosis induction through the mitochondrial pathway.
-
Antimicrobial Activity :
- Research indicated that compounds with similar structural motifs showed effectiveness against both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentrations (MICs) were reported to be favorable when compared to standard antibiotics.
-
Enzyme Inhibition :
- Various thiazole derivatives were tested as inhibitors of specific kinases involved in cancer progression.
- In particular, one study highlighted that modifications on the thiazole ring enhanced potency against RET kinase, suggesting potential applications in targeted cancer therapies.
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antitumor | Significant cytotoxicity against cancer cell lines (IC50 in low µM range) |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria (favorable MICs) |
| Enzyme Inhibition | Enhanced potency against RET kinase with structural modifications |
Q & A
Q. Table 1: Representative Yields from Analogous Syntheses
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer:
A multi-technique approach is critical:
- 1H/13C NMR : Confirm proton environments (e.g., thiazole NH at δ ~11.8 ppm, aromatic protons) and carbon backbone .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1715 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M]+ at m/z 446.30 for coumarin-thiazole analogs) .
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen-bonded dimers in thiazole derivatives) .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
SAR studies should systematically modify substituents and assess bioactivity:
- Variable substituents : Alter the 3-chlorophenyl group (e.g., replace with 4-cyanophenyl or diethylamino-phenyl) to probe electronic effects .
- Biological assays : Test against target enzymes (e.g., α-glucosidase for antidiabetic activity or PFOR for antimicrobial effects) with IC50 determination .
- Computational docking : Use tools like AutoDock to predict binding modes to active sites (e.g., DNA polymerase for antiviral activity) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions often arise from assay variability or compound purity. Mitigation strategies include:
- Standardized protocols : Use validated assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin for anticancer studies).
- Batch consistency : Ensure >95% purity via HPLC and characterize each batch with NMR .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Advanced: What computational methods predict target proteins or mechanisms of action?
Methodological Answer:
- Molecular docking : Screen against databases (e.g., PDB) to identify targets like DNA polymerase or α-glucosidase .
- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) .
- Pharmacophore modeling : Map essential interaction sites (e.g., hydrogen bond acceptors in the thiazole ring) .
Advanced: How can intermolecular interactions in the crystal structure inform drug formulation?
Methodological Answer:
X-ray data reveal packing motifs critical for solubility and stability:
- Hydrogen bonds : Centrosymmetric dimers via N–H⋯N interactions (e.g., thiazole NH to carbonyl O) improve crystallinity .
- Hydrophobic interactions : Aromatic stacking (e.g., benzene-thiazole overlap) enhances thermal stability .
- Formulation insights : Co-crystallization with excipients (e.g., cyclodextrins) can leverage these interactions for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
